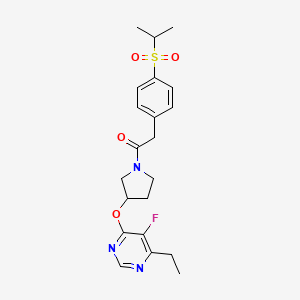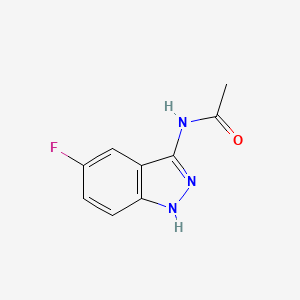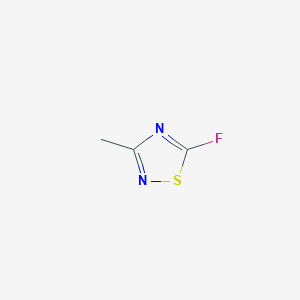
5-Fluoro-3-methyl-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-methyl-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles . Thiadiazoles are characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The two most common variants of this compound are 1,3,4-thiadiazole and 1,2,5-thiadiazole, differentiated by the positioning of the nitrogen atoms within the ring structure .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the use of starting materials like d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol . Another method involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis
The molecular geometry of thiadiazole compounds is found to be L-shaped . Their molecular conformation is found to be stabilized via S⋯O and F⋯C (lp⋯π) contacts .Chemical Reactions Analysis
Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .Physical And Chemical Properties Analysis
The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry. In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions .科学的研究の応用
Anticancer and Neuroprotective Activities
One notable area of scientific research involving derivatives of 1,3,4-thiadiazole, a closely related compound to 5-Fluoro-3-methyl-1,2,4-thiadiazole, is in the field of anticancer and neuroprotective activities. Research has shown that 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives exhibit potent anticancer effects against various tumor cells, including medulloblastoma/rhabdosarcoma, neuroblastoma, glioma, colon adenocarcinoma, and lung carcinoma without affecting the viability of normal cells like astrocytes, hepatocytes, and skin fibroblasts. These compounds also demonstrated neuroprotective activities in neuronal cultures exposed to neurotoxic agents, pointing towards their dual therapeutic potential (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Fluorescence Probing and Molecular Aggregation Studies
Further research into 1,3,4-thiadiazole derivatives has explored their unique dual fluorescence effects, which can be influenced by structural composition and specific molecular aggregation. These properties suggest potential applications in fluorescence probing for biological and molecular medical studies, offering insights into the mechanisms of charge transfer within these molecules (Budziak et al., 2019).
Antimicrobial Agents
Additionally, 1,2,4-triazolo-[3,4-b]thiadiazole derivatives have been synthesized and demonstrated significant antimicrobial activity, highlighting their potential as novel antimicrobial agents. This research contributes to the ongoing search for new compounds to combat resistant microbial strains (Vekariya, Pandya, Goswami, & Joshi, 2014).
Antibacterial and DNA Binding Studies
Research into thiazoles and thiazole-containing triazoles has shown promising antibacterial activity against several pathogens, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. These compounds have undergone DNA binding and docking studies, revealing potential as lead molecules against bacterial infections (Santosh et al., 2018).
Antifungal and Antiviral Activities
Derivatives of 1,2,3-thiadiazoles synthesized through Ugi reactions have shown considerable antifungal and antiviral activities, providing a foundation for the development of new pesticides. The structure-activity relationship analysis of these compounds reveals the importance of the 5-position substitution for their bioactivity, suggesting avenues for further pesticide development (Zheng et al., 2010).
作用機序
Target of Action
It’s known that thiadiazole derivatives have a wide range of biological activities and can interact strongly with biological targets . They are found in many potent biologically active compounds .
Mode of Action
It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact with their targets and induce changes.
Biochemical Pathways
Thiadiazole derivatives are known to disrupt processes related to dna replication, which can inhibit the replication of both bacterial and cancer cells .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes, which could potentially influence their bioavailability .
Result of Action
It’s known that thiadiazole derivatives display a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Action Environment
It’s known that 2-mercapto-5-methyl-1,3,4-thiadiazole, an important intermediate of widely used antibiotics, was hardly decyclized during conventional wastewater treatment, raising a great risk to the environment .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that thiadiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For example, some thiadiazole derivatives have been found to have antimicrobial activity, suggesting that they may interact with enzymes or proteins involved in bacterial or fungal growth .
Cellular Effects
Some thiadiazole derivatives have been found to have cytotoxic activity on human tumor cell lines . This suggests that 5-Fluoro-3-methyl-1,2,4-thiadiazole may also have effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that some thiadiazole derivatives have shown changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. It is known that the effects of some thiadiazole derivatives can vary with different dosages in animal models .
Metabolic Pathways
It is known that some thiadiazole derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that some thiadiazole derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that some thiadiazole derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
特性
IUPAC Name |
5-fluoro-3-methyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2S/c1-2-5-3(4)7-6-2/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSBUMGMSLSPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762221.png)
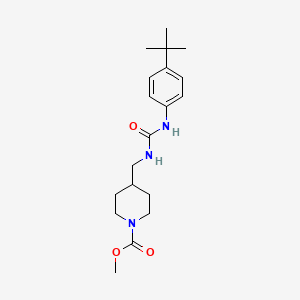
![N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2762223.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2762224.png)
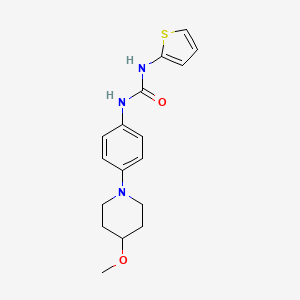
![5-(5-Bromo-6-methoxynaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2762226.png)
![tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate](/img/structure/B2762230.png)
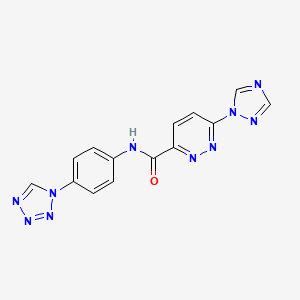
![N-(1-cyanocyclopentyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2762233.png)
